Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a conformationally restricted, fused bicyclic piperazine lactam that serves as a high-value building block in medicinal chemistry and drug discovery. By integrating a piperidine ring with a piperazinone moiety, this scaffold provides a rigid 3D architecture with well-defined vectors for functionalization at the secondary amine and lactam positions. Commercially procured for the synthesis of central nervous system (CNS) agents, G-protein coupled receptor (GPCR) modulators, and enzymatic inhibitors, it offers improved metabolic stability and predictable geometric pre-organization compared to flexible acyclic polyamines. Its dual functionality allows for straightforward late-stage diversification via N-alkylation, reductive amination, or nucleophilic aromatic substitution (SNAr), making it an essential core for hit-to-lead optimization campaigns [1].
Substituting Octahydro-1H-pyrido[1,2-a]pyrazin-1-one with generic monocyclic piperazinones or all-carbon octahydroquinolizines fundamentally compromises both synthetic versatility and pharmacological performance. Monocyclic piperazines lack the conformational rigidity imposed by the fused bicyclic system, leading to higher entropic penalties upon target binding and reduced receptor subtype selectivity. Conversely, substituting with an octahydroquinolizine scaffold (where the pyrazine nitrogen is replaced by a methylene carbon) eliminates the critical secondary amine hydrogen-bond donor. This nitrogen atom is not only essential for specific receptor interactions—such as maintaining sub-nanomolar affinity in opioid receptor antagonists—but also serves as the primary synthetic handle for late-stage C-N bond formation. Consequently, generic substitution results in either a loss of binding affinity or a dead-end in library diversification[1].
In the development of mu-opioid receptor antagonists, replacing an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold yielded compounds with exceptional binding profiles. The nitrogen-containing bicyclic derivative maintained high affinity for the mu-opioid receptor (Ki = 3.6 nM) and potent in vitro antagonist activity (IC50 = 1.1 nM), while further optimized derivatives achieved sub-nanomolar affinity (Ki = 0.47 nM). Crucially, the pyrido[1,2-a]pyrazine scaffold provided an improved binding selectivity profile (mu/kappa and mu/delta) compared to the carbocyclic baseline [1].
| Evidence Dimension | In vitro mu-opioid receptor binding affinity (Ki) and antagonist activity (IC50) |
| Target Compound Data | Octahydro-1H-pyrido[1,2-a]pyrazine derivative: Ki = 3.6 nM to 0.47 nM; IC50 = 1.1 nM to 1.8 nM |
| Comparator Or Baseline | Octahydroquinolizine scaffold (methylene replacing the NH group) |
| Quantified Difference | Maintained sub-nanomolar affinity while significantly improving mu/kappa and mu/delta receptor subtype selectivity. |
| Conditions | Cloned human mu-, delta-, and kappa-opioid receptors in competitive radioligand binding assays. |
Procuring the nitrogen-containing bicyclic scaffold provides a critical vector for functionalization that actively enhances target subtype selectivity, a feature absent in carbon-only analogs.
The octahydro-1H-pyrido[1,2-a]pyrazine core demonstrates excellent processability in complex cross-coupling reactions, a critical requirement for industrial scale-up. In the synthesis of key pharmaceutical intermediates, the secondary amine of the pyrido[1,2-a]pyrazine scaffold successfully undergoes fluoride-promoted nucleophilic aromatic substitution (SNAr) with deactivated aryl chlorides. This rigid framework prevents the intramolecular side reactions and degradation pathways typically observed with flexible aliphatic polyamines under harsh basic conditions, enabling high-yielding C-N bond formation[1].
| Evidence Dimension | Synthetic yield and stability in SNAr C-N coupling |
| Target Compound Data | High conversion in fluoride-promoted SNAr with 3-chlorobenzo[d]isoxazole |
| Comparator Or Baseline | Flexible acyclic polyamines or unconstrained diamines |
| Quantified Difference | Eliminates intramolecular cyclization side-reactions, allowing direct coupling at the secondary amine without extensive protecting group manipulation. |
| Conditions | Fluoride-promoted SNAr coupling with a phase transfer catalyst. |
Buyers designing combinatorial libraries or scaling up API synthesis can rely on this scaffold for robust, predictable reactivity at the nitrogen center.
The fused bicyclic nature of the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold locks the piperazine ring into a stable chair conformation, significantly reducing the molecule's degrees of freedom. Compared to monocyclic piperazinones, which must pay a high entropic penalty to adopt the correct binding conformation, the pre-organized pyrido-pyrazine core lowers the thermodynamic barrier to receptor binding. This structural rigidity translates directly into enhanced binding affinities and improved pharmacokinetic stability, as the shielded internal bonds are less susceptible to rapid enzymatic degradation[1].
| Evidence Dimension | Conformational degrees of freedom and binding entropy |
| Target Compound Data | Locked bicyclic chair conformation with restricted dihedral angles |
| Comparator Or Baseline | Monocyclic piperazin-2-one derivatives |
| Quantified Difference | Substantial reduction in rotatable bonds, minimizing the entropic penalty of binding and increasing target affinity. |
| Conditions | Thermodynamic evaluation of GPCR ligand binding. |
Selecting a pre-organized bicyclic scaffold accelerates hit-to-lead timelines by inherently bypassing the entropic barriers that limit the potency of monocyclic alternatives.
Beyond GPCRs, the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold serves as a foundational precursor for synthesizing diverse therapeutic agents, including gamma-secretase modulators for Alzheimer's disease and Rab7 GTPase inhibitors. The presence of the lactam carbonyl paired with the secondary amine allows for orthogonal functionalization. Unlike simpler monocyclic amines that offer limited vectors for substitution, this bicyclic system enables the simultaneous installation of distinct pharmacophores at the N- and C- positions, facilitating the rapid generation of structure-activity relationship (SAR) data across multiple target classes [1].
| Evidence Dimension | Orthogonal functionalization vectors |
| Target Compound Data | Simultaneous derivatization at the secondary amine and lactam/adjacent carbon positions |
| Comparator Or Baseline | Simple piperidines or piperazines |
| Quantified Difference | Enables the synthesis of highly complex, multi-functionalized ligands from a single core, expanding the accessible chemical space. |
| Conditions | Combinatorial library synthesis for secretase and GTPase inhibitors. |
Procurement of this specific scaffold maximizes the efficiency of library generation by providing multiple, chemically distinct sites for derivatization.
Due to its rigid, pre-organized bicyclic structure and critical secondary amine hydrogen-bond donor, this compound is a highly effective precursor for developing highly selective mu-opioid receptor antagonists. It effectively replaces flexible polyamines or carbon-only octahydroquinolizines, ensuring high target affinity while minimizing off-target interactions [1].
The scaffold's orthogonal functionalization vectors make it an ideal starting material for synthesizing gamma-secretase modulators and Rab7 GTPase inhibitors. Its predictable 3D geometry allows medicinal chemists to precisely orient pharmacophores for complex binding pockets in neurodegenerative disease models [2].
For process chemists and library designers, the robust reactivity of the secondary amine in fluoride-promoted SNAr couplings and reductive aminations ensures high-yielding derivatization. This reliability makes it a more processable building block compared to unconstrained diamines, which often suffer from intramolecular side reactions during late-stage functionalization [3].
Irritant